molecular formula C9H13NO2 B8721578 tert-butyl 1H-pyrrole-2-carboxylate

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No. B8721578
M. Wt: 167.20 g/mol
InChI Key: LGHAAAIUUYWURJ-UHFFFAOYSA-N
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Patent
US06262089B1

Procedure details

Lit. Tetrahedron, 41:5633 (1985). To a stirred solution of 10.0 g (90.0 mmol) pyrrole-2-carboxylic acid in 180 ml dioxane was added dropwise at 0° C. 18 ml concentrated sulphuric acid 2-methylpropene was then condensed into the reaction flask over the course of 1 h, using a dry-ice condenser, and stirring continued for 16 h at 0° C. while the dry-ice condenser was periodically refilled so as to maintain a slow reflux of 2-methylpropene. The reaction mixture was then poured cautiously into an ice cooled mixture of 400 ml ether and 150 ml 2 M sodium hydroxide solution. The phases were separated and the aqueous phase extracted twice more with ether. The combined organic phases were washed successively with 2 M sodium hydroxide solution, water and finally with saturated brine, then dried over sodium sulphate and concentrated in vacuo to afford 9.07 g (60%) of the title compound as a colorless oil which still contained some dioxane. 1H NMR d (250 MHz, CDCl3) 9.60 (1H, br s), 6.90 (1H, m), 6.83 (1H, m), 6.22 (1H, m), 1.56 (9H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
sulphuric acid 2-methylpropene
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[CH3:9][C:10]([CH3:12])=[CH2:11].S(=O)(=O)(O)O.C(=O)=O.CC(C)=C.[OH-].[Na+]>O1CCOCC1.CCOCC>[C:10]([O:7][C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:8])([CH3:12])([CH3:11])[CH3:9] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
sulphuric acid 2-methylpropene
Quantity
18 mL
Type
reactant
Smiles
CC(=C)C.S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into the reaction flask over the course of 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was periodically refilled so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice more with ether
WASH
Type
WASH
Details
The combined organic phases were washed successively with 2 M sodium hydroxide solution, water and finally with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.07 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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